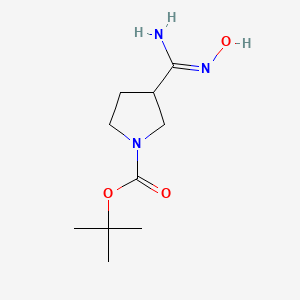

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine

説明

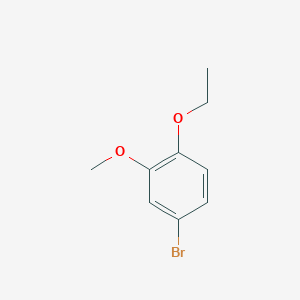

“1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine” is a chemical compound with the molecular formula C11H21N3O3 . It belongs to the class of organic compounds known as piperidines . It’s used in research and has a CAS number of 479080-28-9 .

Synthesis Analysis

The synthesis of “this compound” involves several steps . One method involves the addition of triethylamine to a solution of N-Boc-3-cyanopiperidine and hydroxylamine hydrochloride in methanol . The reaction is heated at 55°C for 3 hours . The mixture is then cooled, concentrated under reduced pressure, and the residue is partitioned between water and dichloromethane . The organic phase is extracted with 1 M citric acid and this solution is then basified using 1 M sodium hydroxide solution . This aqueous solution is extracted with dichloromethane and the combined organic extracts are dried over magnesium sulfate and evaporated under reduced pressure to provide the title compound .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 243.30 . Unfortunately, the specific details about its linear structure formula and InChI Key are not available .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps . For instance, it can react with benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and triethylamine in 1,4-dioxane at 20°C for 25 hours . The reaction mixture is then refluxed for 5 hours and the solvent is evaporated under reduced pressure . The residue is diluted with water and ethyl acetate, the phases are separated and the organic layer is washed sequentially with water, Na2CO3 IN, and with brine . The organic layer is dried over sodium sulphate and the solvent is removed under vacuum to give a residue that is purified by flash chromatography .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point that is not specified . It should be stored sealed in dry conditions at 2-8°C .科学的研究の応用

Synthesis and Chemical Transformations

- Fluorinated Derivative Synthesis : A study by Kuznecovs et al. (2020) discussed the transformation of N-Boc-protected compounds into fluorinated derivatives, which are intermediates in synthesizing various chemical entities (Kuznecovs et al., 2020).

- Asymmetric Deprotonation Investigations : Bailey et al. (2002) explored the asymmetric deprotonation of N-Boc-piperidine and pyrrolidine, contributing to the understanding of stereochemical processes in organic synthesis (Bailey et al., 2002).

- Ring Opening Synthesis : Deng and Mani (2005) described a practical synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, showcasing the utility of N-Boc-pyrrolidine in synthesizing chiral compounds (Deng & Mani, 2005).

Catalysis and Reaction Development

- Aza-Ferrier Reaction : Tayama et al. (2008) developed a Brønsted acid-catalyzed aza-Ferrier reaction involving N-Boc-protected pyrrolidines, important for synthesizing alpha-(N-Boc-2-pyrrolidinyl) aldehydes (Tayama et al., 2008).

- Organolithium Reagents in Alkaloid Syntheses : Dieter et al. (2005) utilized scalemic 2-pyrrolidinylcuprates, generated from N-Boc-pyrrolidine, for synthesizing various alkaloids (Dieter et al., 2005).

- One-Pot Sequential Catalysis : Monge et al. (2010) demonstrated a one-pot synthesis of dihydropyrrole derivatives from N-Boc-protected imines, highlighting the versatility of N-Boc-pyrrolidine in catalytic processes (Monge et al., 2010).

Synthetic Applications

- Natural Product Synthesis : Donohoe and Thomas (2007) used partial reduction of N-Boc pyrroles to synthesize omuralide, showcasing the role of N-Boc-protected pyrrolidines in natural product synthesis (Donohoe & Thomas, 2007).

- Ring-Closing Metathesis : Ferguson et al. (2003) reported the synthesis of N-Boc-3-pyrroline through ring-closing metathesis, indicating the compound's use in complex organic synthesis (Ferguson et al., 2003).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMRUAQEVGWING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1442576.png)

![2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442577.png)

![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1442582.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)

![8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1442585.png)

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)

![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)